N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide: is a chemical compound with the molecular formula C10H12N6O2S It is a derivative of pyrimidine and benzenesulfonamide, combining the properties of both these chemical groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2,4,6-triaminopyrimidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Various halogenating agents, alkylating agents; in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in various organic reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 4-nitro-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide
- N-methyl-4-nitro-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide
- 4-nitro-N-((4-nitrophenyl)sulfonyl)-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide
Uniqueness: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide stands out due to its unique combination of the pyrimidine and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
CAS No. |
91789-64-9 |
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Molecular Formula |
C10H12N6O2S |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N6O2S/c11-8-7(9(12)15-10(13)14-8)16-19(17,18)6-4-2-1-3-5-6/h1-5,16H,(H6,11,12,13,14,15) |
InChI Key |
DBEVKTKJTPGKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
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